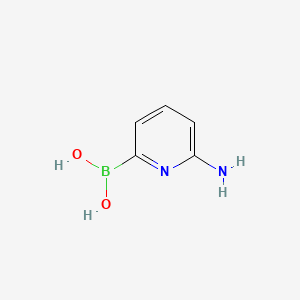

(6-Aminopyridin-2-yl)boronic acid

Description

Properties

IUPAC Name |

(6-aminopyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O2/c7-5-3-1-2-4(8-5)6(9)10/h1-3,9-10H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQCQDAYTNNHPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694461 | |

| Record name | (6-Aminopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220910-24-6 | |

| Record name | (6-Aminopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Aminopyridinyl Boronic Acids in Modern Drug Discovery

Introduction: The Strategic Importance of (6-Aminopyridin-2-yl)boronic acid and Its Isomers

In the landscape of contemporary medicinal chemistry, heterocyclic building blocks are indispensable tools for the construction of complex, biologically active molecules. Among these, aminopyridinyl boronic acids have emerged as particularly valuable reagents. This guide focuses on "this compound" and its closely related, more commercially prevalent isomer, (6-Aminopyridin-3-yl)boronic acid , which is often referred to as 2-Aminopyridine-5-boronic acid.

A critical point of clarification for researchers is the specific nomenclature and corresponding Chemical Abstracts Service (CAS) number. While the user topic specifies the 2-yl boronic acid, the most widely documented and commercially available isomer is (6-Aminopyridin-3-yl)boronic acid , registered under CAS Number 851524-96-4 .[1][2][3] This guide will primarily focus on this well-characterized compound while discussing the general principles applicable to other isomers. These reagents are instrumental in forming carbon-carbon and carbon-heteroatom bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4][5] Their unique combination of a nucleophilic amino group and an electrophilically reactive boronic acid on a pyridine scaffold allows for the synthesis of diverse molecular architectures, making them a cornerstone in the development of novel therapeutics ranging from enzyme inhibitors to targeted protein degraders.[6][7]

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not just protocols but the underlying scientific rationale to empower effective and innovative application of these powerful synthetic tools.

Part 1: Physicochemical Properties and Structural Attributes

Understanding the inherent properties of (6-Aminopyridin-3-yl)boronic acid is fundamental to its successful application in synthesis. The interplay between the electron-donating amino group and the electron-withdrawing boronic acid moiety on the pyridine ring dictates its reactivity, stability, and handling characteristics.

Boronic acids are known for their unique physicochemical and electronic properties. They are considered Lewis acids due to boron's vacant p-orbital, allowing them to interact with nucleophiles.[8] This characteristic is central to their mechanism of action in many biological contexts and synthetic reactions. Furthermore, boronic acids are often considered bioisosteres of carboxylic acids.[9]

Table 1: Key Physicochemical Data for (6-Aminopyridin-3-yl)boronic acid

| Property | Value | Source |

| CAS Number | 851524-96-4 | PubChem[1], ChemicalBook[3] |

| Molecular Formula | C5H7BN2O2 | PubChem[1] |

| Molecular Weight | 137.93 g/mol | PubChem[1] |

| IUPAC Name | (6-amino-3-pyridinyl)boronic acid | PubChem[1] |

| Synonyms | 6-Aminopyridine-3-boronic acid, 2-Aminopyridine-5-boronic acid | PubChem[1] |

| Appearance | Typically a solid | Sigma-Aldrich (for related esters) |

Note: Data is primarily for the 3-yl isomer due to its prevalence in literature and commercial sources.

A common strategy to enhance the stability and ease of handling of boronic acids is their conversion to boronate esters, such as the pinacol ester.[4] 2-Aminopyridine-5-boronic acid pinacol ester (CAS 827614-64-2) is a frequently used derivative that offers improved stability against protodeboronation, a common side reaction.[10]

Part 2: Synthesis and Chemical Reactivity

The synthesis of aminopyridinyl boronic acids leverages established organometallic methodologies. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance of functional groups.

General Synthetic Strategies

The most common methods for synthesizing aryl and heteroaryl boronic acids involve the electrophilic trapping of an organometallic intermediate with a borate ester.[9]

-

Lithium-Halogen Exchange: This classic approach involves treating a halogenated aminopyridine (e.g., 2-amino-5-bromopyridine) with a strong organolithium base (like n-BuLi) at low temperatures. The resulting lithiated intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the boronic acid.[9]

-

Palladium-Catalyzed Borylation (Miyaura Borylation): A more modern and often higher-yielding approach involves the palladium-catalyzed reaction of a halo-aminopyridine with a diboron reagent, such as bis(pinacolato)diboron (B2pin2). This method offers excellent functional group tolerance and directly yields the stable boronate ester, which can be used as is or hydrolyzed to the boronic acid.[9][11]

Caption: Common synthetic routes to aminopyridinyl boronic acids.

The Suzuki-Miyaura Cross-Coupling Reaction: A Core Application

The primary utility of (6-Aminopyridin-3-yl)boronic acid lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[5][10] This palladium-catalyzed reaction forges a new C-C bond between the boronic acid's pyridine ring and an aryl, heteroaryl, or vinyl (pseudo)halide.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Objective: To couple (6-Aminopyridin-3-yl)boronic acid with an aryl bromide.

Materials:

-

(6-Aminopyridin-3-yl)boronic acid (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

-

Base (e.g., K2CO3, Na2CO3, Cs2CO3, 2-3 eq)

-

Solvent (e.g., Dioxane/Water, Toluene, DMF)

Procedure:

-

Degassing: To a reaction vessel, add the aryl bromide, (6-Aminopyridin-3-yl)boronic acid, and base. The solvent system (e.g., a 4:1 mixture of dioxane and water) is then added. The mixture is thoroughly degassed by bubbling nitrogen or argon through it for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.[4]

-

Catalyst Addition: The palladium catalyst is added to the degassed mixture under a positive pressure of inert gas.

-

Reaction: The vessel is sealed and heated (typically 80-110 °C) with vigorous stirring. Reaction progress is monitored by TLC or LC-MS.

-

Workup: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Causality Behind Choices:

-

Base: The base is crucial for activating the boronic acid. It forms a boronate salt ("ate" complex), which enhances the nucleophilicity of the organic group on boron, facilitating the key transmetalation step.[12][13]

-

Solvent: A mixture including water often accelerates the reaction, partly by helping to dissolve the inorganic base and facilitating the formation of the active catalytic species.[5]

-

Inert Atmosphere: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by atmospheric oxygen. Rigorous degassing is therefore essential for catalytic turnover and high yields.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 3: Applications in Drug Discovery and Development

The true power of aminopyridinyl boronic acids is realized in their application as building blocks for pharmacologically active agents. The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions with protein targets.[14]

Enzyme Inhibitors

Boronic acids themselves can act as potent enzyme inhibitors, particularly for serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue, mimicking the tetrahedral transition state.[6][8] While (6-Aminopyridin-3-yl)boronic acid is primarily used as a synthetic intermediate, its structural motifs are incorporated into final drug candidates. For example, it is a key reagent in synthesizing inhibitors of metallo-β-lactamases, which are enzymes that confer antibiotic resistance to bacteria.[3] The development of boronic acid-containing drugs like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, has paved the way for broader acceptance and exploration of boron-containing compounds in medicine.[6][9][15]

Kinase Inhibitors

The aminopyridine scaffold is a well-established hinge-binding motif in a multitude of kinase inhibitors. By using (6-Aminopyridin-3-yl)boronic acid, medicinal chemists can readily append this critical pharmacophore to various aromatic and heteroaromatic systems, enabling rapid exploration of the chemical space around the kinase active site. The tyrosine kinase inhibitor crizotinib, for instance, features a 2-aminopyridine moiety that is crucial for its binding affinity.[14] Prodrug strategies have even been developed where a boronic acid is attached to the 2-aminopyridine group of crizotinib to mask its activity until it reaches a target site with high levels of reactive oxygen species (ROS).[14][15]

Scaffolding for Lead Optimization

The dual functionality of aminopyridinyl boronic acids provides two distinct vectors for chemical modification. The boronic acid enables diversification through Suzuki coupling, while the amino group can be functionalized through acylation, alkylation, or sulfonylation. This allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties (ADME) during a drug discovery campaign.

Caption: Logical workflow for using aminopyridinyl boronic acids in drug discovery.

Conclusion

(6-Aminopyridin-3-yl)boronic acid (CAS 851524-96-4) and its related isomers are more than just chemical reagents; they are strategic enablers in the quest for novel therapeutics. Their robust utility in Suzuki-Miyaura coupling, combined with the pharmacological significance of the aminopyridine scaffold, ensures their continued prominence in medicinal chemistry. This guide has provided a framework for understanding the properties, synthesis, and application of this vital building block. By appreciating the causality behind experimental protocols and the logical flow from chemical properties to therapeutic application, researchers can fully harness the potential of aminopyridinyl boronic acids to accelerate the discovery and development of next-generation medicines.

References

-

PubChem. (6-Aminopyridin-3-yl)boronic acid. National Center for Biotechnology Information. [Link]

-

Das, B.C., et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 2022. [Link]

-

Bioorganic & Medicinal Chemistry Letters. Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. ScienceDirect. [Link]

-

Billingsley, K.L., Buchwald, S.L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie, 2008. [Link]

-

Pinto, M., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 2021. [Link]

-

Das, B.C., et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. ResearchGate. [Link]

-

Entrena, A., et al. Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 2021. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Al-Zoubi, R.M., et al. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Journal of Medicinal Chemistry, 2022. [Link]

-

ResearchGate. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

PubChem. (2-Aminopyridin-3-yl)boronic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. (6-Aminopyridin-3-yl)boronic acid | C5H7BN2O2 | CID 22396308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BLDpharm - Bulk Product Details [bldpharm.com]

- 3. (6-AMINOPYRIDIN-3-YL)BORONIC ACID | 851524-96-4 [chemicalbook.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

(6-Aminopyridin-2-yl)boronic acid molecular weight

An In-depth Technical Guide to (6-Aminopyridin-2-yl)boronic Acid for Advanced Research and Drug Development

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique structural arrangement, featuring a nucleophilic amino group and a versatile boronic acid moiety on a pyridine scaffold, makes it an invaluable reagent for constructing complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, synthesis, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. Authored for researchers, chemists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights to facilitate its effective use in the laboratory.

Core Physicochemical Properties

Understanding the fundamental properties of this compound is the first step toward its successful application. The molecule's reactivity, solubility, and stability are dictated by its structure and electronic characteristics. While specific experimental data for the 6-amino-2-yl isomer can be limited, properties are often comparable to closely related isomers like (2-Aminopyridin-3-yl)boronic acid.

The molecular weight of the analogous (2-Aminopyridin-3-yl)boronic acid is 137.93 g/mol [1]. Key structural and chemical identifiers for this related compound are summarized below, providing a foundational reference for researchers.

| Property | Value | Source |

| Molecular Formula | C₅H₇BN₂O₂ | PubChem[2] |

| Molecular Weight | 137.93 g/mol | PubChem[1][2] |

| IUPAC Name | This compound | N/A |

| SMILES | B(C1=CC=C(N=C1)N)(O)O | PubChem[2] |

| InChI Key | NPJBPJIQMCHZLJ-UHFFFAOYSA-N | PubChem[2] |

| CAS Number | 851524-96-4 (for 6-amino-3-yl isomer) | ChemicalBook[3] |

| Physical Form | Solid | Sigma-Aldrich[1] |

Molecular Structure Diagram

The structure below illustrates the key functional groups: the pyridine ring, the primary amine, and the boronic acid. The boronic acid's Lewis acidic nature and the amine's basicity confer amphiphilic properties to the molecule, influencing its reactivity and handling.

Caption: Molecular structure of this compound.

Synthesis and Characterization

The synthesis of heteroaryl boronic acids is a well-established field, offering several reliable routes. For this compound, a common and efficient method is the palladium-catalyzed Miyaura borylation reaction. This approach involves the cross-coupling of a suitable halo-aminopyridine precursor with a diboron reagent.

Rationale for Synthetic Strategy

The Miyaura borylation is favored for its high functional group tolerance, which is critical given the presence of the primary amine. This avoids the need for additional protection and deprotection steps that can lower the overall yield and increase costs[4]. The use of 2-bromo-6-aminopyridine as a starting material is logical as it is commercially available and its C-Br bond is readily activated by palladium catalysts.

Experimental Protocol: Miyaura Borylation

This protocol describes the synthesis of the pinacol ester of this compound, a stable intermediate that can be easily purified and hydrolyzed to the final boronic acid.

-

Reaction Setup: To an oven-dried flask, add 2-bromo-6-aminopyridine (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂, 1.1 equiv.), and potassium acetate (KOAc, 3.0 equiv.).

-

Solvent and Catalyst Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous 1,4-dioxane. Sparge the mixture with the inert gas for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Loading: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.). The choice of a ferrocene-based ligand like dppf is crucial as it provides the stability and electronic properties needed for efficient coupling with heteroaryl halides.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

-

Workup and Isolation: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel to obtain the 2-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (the pinacol ester). Boronic esters are generally more stable and less prone to decomposition on silica compared to free boronic acids[5][6].

-

Hydrolysis (Deprotection): Dissolve the purified pinacol ester in a solvent mixture (e.g., THF/water). Add an acid (e.g., HCl) or base and stir at room temperature until hydrolysis is complete. The resulting this compound can then be isolated.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure and proton/carbon environments.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Synthesis Workflow Diagram

The diagram below outlines the key steps from the starting halide to the final boronic acid product.

Caption: Workflow for the synthesis of this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, a cornerstone of modern drug synthesis[7]. This compound is an excellent coupling partner in these reactions, enabling the introduction of the aminopyridine moiety into a wide range of organic molecules.

Mechanism and Rationale

The reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this cycle is essential for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide, R¹-X), forming a Pd(II) complex.

-

Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (the aminopyridinyl moiety) to the palladium center, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium complex (R¹ and R²) couple and are eliminated from the metal center, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the cycle[5][7].

Challenges with 2-Pyridylboronic Acids

A critical field-proven insight is that 2-substituted pyridylboronic acids can be challenging substrates. The proximity of the nitrogen atom can interfere with the catalyst, and these compounds are often susceptible to protodeboronation—a side reaction where the C-B bond is cleaved by a proton source, destroying the reagent[6][8].

Mitigation Strategies:

-

Choice of Base: Using milder bases like K₂CO₃ or K₃PO₄ can be more effective than strong hydroxides.

-

Use of Boronic Esters: As synthesized in the protocol above, pinacol esters are more stable and less prone to protodeboronation, releasing the active boronic acid slowly under the reaction conditions[5][6].

-

Anhydrous Conditions: Minimizing water can sometimes suppress the protodeboronation pathway[6].

Suzuki-Miyaura Catalytic Cycle Diagram

This diagram visualizes the fundamental steps of the palladium-catalyzed cross-coupling process.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Medicinal Chemistry

The incorporation of boron-containing compounds into drug discovery pipelines has surged since the FDA approval of bortezomib (Velcade), a boronic acid-based proteasome inhibitor for treating multiple myeloma[4][9][10]. Boronic acids are no longer seen just as synthetic intermediates but as crucial pharmacophores.

The Boronic Acid Pharmacophore

The boronic acid group is a unique functional group in medicinal chemistry for several reasons:

-

Lewis Acidity: The empty p-orbital on the boron atom allows it to act as a Lewis acid, forming reversible covalent bonds with nucleophilic residues (like serine or threonine) in enzyme active sites. This property is the basis for their use as potent enzyme inhibitors[11].

-

Bioisostere: Boronic acids are considered bioisosteres of carboxylic acids, allowing them to mimic substrate binding while offering a different reactivity profile[4].

-

Prodrug Potential: The C-B bond can be designed to be cleaved under specific physiological conditions, such as in the presence of reactive oxygen species (ROS) found in cancer cells, enabling targeted drug release[4][9].

The Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapies. Its ability to form key hydrogen bonds with protein targets makes it an ideal anchor for drug candidates. By using this compound, drug developers can efficiently combine this valuable scaffold with other molecular fragments through robust Suzuki coupling chemistry, accelerating the discovery of new therapeutic agents.

Handling, Storage, and Safety

Proper handling and storage are paramount to ensure the integrity of the reagent and the safety of laboratory personnel.

-

Precautions for Safe Handling: Handle in a well-ventilated place or a fume hood. Wear suitable protective clothing, including gloves and safety glasses. Avoid creating dust and aerosols. Use non-sparking tools to prevent ignition from electrostatic discharge[12][13].

-

Conditions for Safe Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term stability, storage in a freezer under an inert atmosphere (e.g., argon) at 2-8°C is recommended[1].

-

Hazards: this compound and its isomers are generally classified as irritants. They may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1][2].

Conclusion

This compound is a high-value chemical tool for researchers engaged in organic synthesis and drug discovery. Its utility is primarily demonstrated through the Suzuki-Miyaura reaction, where it serves as a reliable building block for introducing the pharmacologically significant aminopyridine scaffold. A thorough understanding of its properties, synthesis, and the nuances of its reactivity—particularly the challenges associated with 2-pyridyl systems—is essential for its effective application. As the demand for novel, complex small molecules continues to grow, the strategic use of versatile reagents like this compound will remain a critical component of innovation in science.

References

- Eon Biotech. (n.d.). Buy (6-aminopyridin-3-yl)boronic acid from Eon Biotech. ECHEMI.

- National Center for Biotechnology Information. (n.d.). (6-Aminopyridin-3-yl)boronic acid. PubChem.

- Organic Process Research & Development. (2025). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. ACS Publications.

- Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Group, MIT.

- Wikipedia. (n.d.). Suzuki reaction.

- The Journal of Organic Chemistry. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications.

- Molecules. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.

- Pharmaceuticals. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central.

- Molecules. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.

- Molecules. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.

- Pharmaceuticals. (2023). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. PubMed Central.

- ResearchGate. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- ECHEMI. (n.d.). 2-aMinopyridin-3-ylboronic acid SDS, 1204112-62-8 Safety Data Sheets.

- CymitQuimica. (n.d.). (6-Aminopyridin-3-yl)boronic acid hydrochloride.

- Sigma-Aldrich. (n.d.). 2-Aminopyridine-5-boronic acid pinacol ester 97.

- ChemicalBook. (n.d.). (6-AMINOPYRIDIN-3-YL)BORONIC ACID | 851524-96-4.

- Sigma-Aldrich. (n.d.). (2-Aminopyridin-3-yl)boronic acid.

- BLD Pharm. (n.d.). 1309982-15-7|(6-Aminopyridin-3-yl)boronic acid hydrochloride.

Sources

- 1. (2-Aminopyridin-3-yl)boronic acid | 1204112-62-8 [sigmaaldrich.com]

- 2. (6-Aminopyridin-3-yl)boronic acid | C5H7BN2O2 | CID 22396308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (6-AMINOPYRIDIN-3-YL)BORONIC ACID | 851524-96-4 [chemicalbook.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Yoneda Labs [yonedalabs.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. echemi.com [echemi.com]

An In-Depth Technical Guide to the Physical Properties of (6-Aminopyridin-2-yl)boronic acid

Introduction: The Structural and Synthetic Significance of (6-Aminopyridin-2-yl)boronic acid

This compound, registered under CAS Number 452972-09-9, is a heterocyclic organoboron compound of significant interest to researchers in medicinal chemistry and organic synthesis. As a bifunctional molecule, it features a pyridine ring substituted with both a nucleophilic amino group and an electrophilic boronic acid moiety. This unique electronic arrangement makes it a versatile building block, particularly for the synthesis of complex molecules through metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The boronic acid group serves as a stable, yet reactive, precursor for the formation of new carbon-carbon bonds, while the amino group provides a site for further functionalization or can act as a key pharmacophore, interacting with biological targets.

Understanding the fundamental physical properties of this reagent is not merely an academic exercise; it is a critical prerequisite for its effective and reproducible application in a laboratory setting. Properties such as melting point, solubility, and stability directly influence reaction setup, purification strategies, and storage conditions. This guide provides a detailed examination of these core physical characteristics, blending established data with field-proven experimental protocols to offer a comprehensive resource for scientists and drug development professionals.

Summary of Core Physical Properties

For rapid assessment and reference, the key physical and chemical identifiers for this compound are summarized below. It is important to note that due to the inherent instability of some boronic acids, experimental values such as melting point can show variability.

| Property | Value / Description | Source(s) |

| CAS Number | 452972-09-9 | N/A |

| Molecular Formula | C₅H₇BN₂O₂ | [1] |

| Molecular Weight | 137.93 g/mol | [1][2] |

| Appearance | Typically an off-white to light-colored solid/powder | [2] |

| Melting Point | Data not consistently available; requires experimental determination. Boronic acids can dehydrate upon heating to form boroxines, complicating measurement. | N/A |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like methanol, DMSO. | [3] |

| SMILES String | B(C1=CC=CC(N)=N1)(O)O | N/A |

| InChI Key | YKFFTFAARIPGPK-UHFFFAOYSA-N | [2] |

Detailed Physicochemical Characterization

Melting Point Analysis

The melting point is a fundamental indicator of a compound's purity. For crystalline solids, a sharp melting range (typically <2°C) suggests high purity, whereas a broad and depressed range often indicates the presence of impurities. Boronic acids, however, present a unique challenge as they can undergo dehydration upon heating to form cyclic anhydride trimers known as boroxines. This transformation can affect the observed melting behavior.

This protocol describes the use of a modern digital melting point apparatus, which offers precise temperature control and observation.

Causality and Rationale:

-

Sample Preparation: The sample must be finely powdered and dry to ensure uniform heat transfer and prevent solvent effects from depressing the melting point.

-

Loading: A small sample size (1-2 mm height in the capillary) is crucial.[4] A larger sample would create a temperature gradient, leading to an artificially broad melting range.

-

Heating Rate: A rapid initial heating ramp is used to quickly approach the expected melting point, saving time. However, the heating rate must be slowed dramatically (1-2°C per minute) near the melting point.[5] A fast rate at the point of melting will cause the thermometer reading to lag behind the actual sample temperature, resulting in an erroneously high and broad range.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry by placing it under high vacuum for several hours. Using a mortar and pestle, gently grind a small amount into a fine powder.

-

Capillary Loading: Take a glass capillary tube and tap the open end into the powdered sample. Invert the tube and tap the sealed end firmly on a hard surface to pack the solid into the bottom. Repeat until a 1-2 mm column of packed sample is achieved.[5]

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Rapid Pre-heating (Optional): If the approximate melting point is unknown, perform a quick determination by heating at a rate of 10-15°C/min to find a rough range.[5] Allow the apparatus to cool sufficiently before proceeding.

-

Accurate Determination: Heat the block to about 15-20°C below the expected melting point. Then, adjust the heating rate to a slow 1-2°C/min.[5]

-

Observation and Recording: Observe the sample through the magnified viewing port. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating at the slow rate and record the temperature (T₂) at which the last crystal melts. The melting point is reported as the range T₁ - T₂.[6]

-

Replicates: For ensuring accuracy, perform the determination in triplicate with fresh capillary tubes for each run.

Solubility Profile

Solubility is a critical parameter for drug development professionals, influencing formulation, and for chemists, dictating the choice of reaction solvents. This compound, with its polar amino and boronic acid groups, is expected to have limited solubility in nonpolar solvents but better solubility in polar organic solvents and, to some extent, aqueous media, where its solubility will be pH-dependent.

Sources

- 1. (6-Aminopyridin-3-yl)boronic acid | C5H7BN2O2 | CID 22396308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-Aminopyridin-3-yl)boronic acid | 1204112-62-8 [sigmaaldrich.com]

- 3. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. pennwest.edu [pennwest.edu]

A Senior Application Scientist's Guide to (6-Aminopyridin-2-yl)boronic Acid: Commercial Availability, Strategic Application, and Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Aminopyridin-2-yl)boronic acid and its derivatives are pivotal building blocks in modern medicinal chemistry, primarily serving as key coupling partners in palladium-catalyzed cross-coupling reactions for the synthesis of complex heteroaromatic scaffolds. The strategic incorporation of the aminopyridine moiety is a common objective in drug discovery to modulate physicochemical properties, introduce hydrogen bonding motifs, and improve target engagement. This guide provides an in-depth analysis of the commercial landscape for this reagent, addresses its inherent stability challenges, outlines robust synthetic protocols, and details its principal application in Suzuki-Miyaura cross-coupling. By synthesizing technical data with field-proven insights, this document serves as a comprehensive resource for the effective procurement and utilization of this valuable synthetic intermediate.

Introduction: The Strategic Value of the Aminopyridine Moiety

The pyridine core is a privileged scaffold in pharmaceutical and agrochemical development, prized for its unique electronic properties and its ability to engage in hydrogen bonding as an acceptor.[1] The addition of an amino group further enhances its utility, providing a vector for hydrogen bond donation and a site for further functionalization. This compound, therefore, represents a highly versatile bifunctional reagent. It enables the direct installation of a 6-aminopyridine group onto a target molecule, a strategy frequently employed to optimize pharmacokinetics and pharmacodynamics. Its primary utility is realized through the Suzuki-Miyaura reaction, a powerful and widely adopted method for forming carbon-carbon bonds.[2][3]

The Commercial Landscape: Availability, Purity, and Strategic Sourcing

The direct procurement of this compound requires careful consideration of its form—the free boronic acid versus a more stable protected version, such as a pinacol ester. The free boronic acid is known to be less stable, while its ester derivatives offer a significantly longer shelf-life and greater handling convenience.

Inherent Instability of Heterocyclic Boronic Acids

A critical consideration for researchers is the inherent instability of many 2-heterocyclic boronic acids. These compounds are susceptible to decomposition pathways, including protodeboronation (loss of the boronic acid group), oxidation, and polymerization, which can be accelerated by heat, base, or even the palladium catalyst during a reaction.[4] This instability makes long-term storage of the free acid challenging and can lead to inconsistent reaction yields.

The Pinacol Ester and MIDA Boronate Solution

To circumvent these stability issues, suppliers almost universally offer the more robust pinacol ester form: 2-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . This derivative is a crystalline solid with enhanced benchtop stability, making it ideal for long-term storage and more reliable in coupling reactions.[4][5] Another, albeit less common, strategy for stabilizing boronic acids is the use of N-methyliminodiacetic acid (MIDA) boronates, which can release the active boronic acid in situ under reaction conditions.[4]

The following workflow illustrates the decision-making process for selecting the appropriate reagent.

Sources

applications of (6-Aminopyridin-2-yl)boronic acid in medicinal chemistry

An In-Depth Technical Guide to the Applications of (6-Aminopyridin-2-yl)boronic Acid in Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for molecular scaffolds that offer both synthetic versatility and inherent biological relevance is paramount. This compound has emerged as a cornerstone reagent, a building block prized for its utility in constructing complex molecular architectures with significant therapeutic potential. Its structure marries two critical functionalities: the 2-aminopyridine motif, a well-established "hinge-binder" in kinase inhibitors, and the boronic acid group, a versatile handle for palladium-catalyzed cross-coupling reactions.[1] This guide provides an in-depth exploration of the synthesis, applications, and strategic considerations for employing this compound in drug discovery programs, with a particular focus on its role in the development of kinase inhibitors and other targeted therapies.

Boron-containing compounds, once viewed with caution, have been demystified and are now integral to medicinal chemistry, underscored by the FDA approval of drugs like bortezomib (Velcade®).[2][3][4] Boronic acids are generally stable, non-toxic, and serve as crucial intermediates in reactions like the Suzuki-Miyaura coupling, which forges carbon-carbon bonds with exceptional functional group tolerance.[2][5] The 2-aminopyridine moiety, specifically, is a privileged structure capable of forming key hydrogen bonds with the backbone of kinase hinge regions, a common feature in ATP-competitive inhibitors.[1] This dual-functionality makes this compound a powerful tool for rapidly generating libraries of potent and selective therapeutic agents.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most robust methods for creating biaryl and heteroaryl structures, which are prevalent in pharmaceuticals.[6][7]

The reaction proceeds via a catalytic cycle involving a palladium catalyst.[7]

-

Oxidative Addition : A low-valent Palladium(0) species inserts into the carbon-halide bond of an aryl or heteroaryl halide (the electrophilic partner), forming a Pd(II) complex.

-

Transmetalation : The organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the halide. This is a crucial step where the C-B bond is exchanged for a C-Pd bond.

-

Reductive Elimination : The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Challenges and Solutions for 2-Pyridyl Boronates

While powerful, the Suzuki-Miyaura coupling of 2-substituted nitrogen-containing heteroaryl organoboranes like this compound presents unique challenges.[6] These substrates can be prone to decomposition via protodeboronation, and the nitrogen atom can coordinate to the palladium catalyst, inhibiting its activity.[6][8]

Field-proven insights have led to specific solutions:

-

Catalyst Systems : Highly active catalyst systems are often required. These typically involve palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ combined with specialized phosphine or phosphite ligands that promote efficient coupling.[6]

-

Base Selection : The choice of base is critical. While common bases like K₂CO₃ are used, alternatives such as KF or K₃PO₄ can be more effective in preventing protodeboronation and facilitating the transmetalation step.[6][9][10]

-

Solvent Systems : Anhydrous solvents like dioxane or toluene are frequently employed to minimize water-induced decomposition of the boronic acid.[6][9] In some cases, aqueous solvent mixtures (e.g., DME/water) have proven superior, particularly for electron-deficient coupling partners.[9]

Key Application Domain: Synthesis of Protein Kinase Inhibitors

The 2-aminopyridine scaffold is a cornerstone of modern kinase inhibitor design.[1] It acts as a bioisostere for the adenine ring of ATP, forming critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket. This compound is an ideal starting point for synthesizing libraries of kinase inhibitors, allowing for the strategic installation of this key pharmacophore.

Case Studies: Targeting Key Kinases

The versatility of this compound is demonstrated by its use in developing inhibitors for a wide range of kinases involved in disease pathology.

| Kinase Target | Therapeutic Area | Role of this compound | Reference |

| p38α MAP Kinase | Inflammation, Arthritis | Used to synthesize pyridopyridazin-6-one inhibitors with subnanomolar activity. | [11] |

| MPS1 & Aurora Kinases | Oncology (Mitosis) | Key reagent for creating a fragment library that identified potent inhibitors of mitotic kinases. | [1] |

| Casein Kinase 2 (CK2) | Oncology | Employed in the synthesis of 2-aminopyrimidinone derivatives as CK2 inhibitors. | [12] |

| c-MET, ALK, ROS1 | Oncology | Used to create boronic acid prodrugs of crizotinib, masking the crucial 2-aminopyridine binding group. | [2] |

| HIPK2 | Oncology, Fibrosis | Applied in the synthesis of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. | [13] |

Prodrug Strategy: A Reversible Mask

An innovative application involves using the boronic acid functionality as a "mask" for the critical 2-aminopyridine group. In a prodrug strategy for the kinase inhibitor crizotinib, a boronic acid trigger was attached to the 2-aminopyridine moiety.[2] This modification temporarily blocks the group's ability to bind to the kinase hinge, reducing off-target toxicity.[2] In the high reactive oxygen species (ROS) environment characteristic of many cancer cells, the boronic acid is cleaved, unmasking the aminopyridine and activating the drug selectively at the tumor site.[2][4][14]

Experimental Protocol: A General Method for Suzuki-Miyaura Coupling

The following protocol provides a robust, field-proven starting point for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl bromide. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.

Workflow Overview

Step-by-Step Methodology

Reagents & Materials:

-

This compound (1.2 - 1.5 equiv)

-

Aryl/Heteroaryl Bromide (1.0 equiv)

-

Palladium Catalyst: e.g., Pd₂(dba)₃ (1-2 mol%) or Pd(PPh₃)₄ (2.5-5 mol%)

-

Ligand (if needed): e.g., phosphite or phosphine oxide ligands (3-6 mol%)[6]

-

Solvent: Anhydrous 1,4-Dioxane or Toluene (e.g., 3 mL/mmol of halide)[6]

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To a dry Schlenk tube under an inert atmosphere of argon, add the aryl bromide (0.25 mmol, 1.0 equiv), this compound (0.375 mmol, 1.5 equiv), and the chosen base (e.g., KF, 0.75 mmol, 3.0 equiv). Add the palladium catalyst and ligand at this stage if they are air-stable solids.[6]

-

Solvent Addition: Add anhydrous 1,4-dioxane (0.75 mL) via syringe. If the catalyst is added as a solution or is sensitive, it should be added after the solvent.

-

Degassing: Seal the vessel with a Teflon screw cap. If not already under a robust inert atmosphere, the mixture can be degassed by three cycles of evacuating the headspace and backfilling with argon.

-

Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (typically between 80-110 °C).[6]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Work-up: Allow the reaction mixture to cool to room temperature. Dilute the mixture with water and an organic solvent such as ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is a strategic tool in the medicinal chemist's arsenal. Its utility in the robust Suzuki-Miyaura coupling reaction provides a direct and efficient route to incorporate the privileged 2-aminopyridine scaffold into target molecules.[1] The primary application in the synthesis of kinase inhibitors has been extensively validated, leading to the discovery of potent modulators of key oncogenic and inflammatory pathways.[1][11][12]

Future applications will likely expand on the innovative use of the boronic acid moiety itself, not just as a synthetic handle but as a functional group. The development of ROS-responsive prodrugs is a prime example of this trend, offering a pathway to enhance therapeutic selectivity and reduce off-target effects.[2][4] As our understanding of disease biology deepens, the ability to rapidly synthesize and derivatize core structures like the one provided by this compound will remain critical for the successful development of next-generation targeted therapies.

References

- Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Vertex AI Search.

-

Silva, S. et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

-

(2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

- Das, B. et al. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. RSC Publishing.

-

(2023). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Semantic Scholar. Available at: [Link]

- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI.

-

Norman, M. H. et al. (2012). Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(18), 5979-83. Available at: [Link]

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.

-

Initi, I. et al. (2015). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 25(16), 3170-3177. Available at: [Link]

-

Chekanov, M. O. et al. (2014). Design, Synthesis and Biological Evaluation of 2-aminopyrimidinones and Their 6-aza-analogs as a New Class of CK2 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 639-46. Available at: [Link]

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Wiley. Available at: [Link]

- Cerna, I. et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.

- Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. BenchChem.

- Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. BenchChem.

-

Singh, G. et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2615. Available at: [Link]

- (2022). Synthesis and Biological Activity of Pyrimidines-Containing Hybrids: Focusing on Pharmacological Application.

- (2017). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester.

- Boron-Containing Compounds: Identification, Synthesis, Biological Actions and Pharmacology. MDPI.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- (2017). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine.

- Miyaura Borylation Reaction. Organic Chemistry Portal.

Sources

- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Novel Heterocyclic Compounds Using (6-Aminopyridin-2-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Advantage of (6-Aminopyridin-2-yl)boronic Acid in Heterocyclic Chemistry

The relentless pursuit of novel molecular architectures with therapeutic potential has positioned heterocyclic compounds at the forefront of medicinal chemistry. Within this vast chemical space, nitrogen-containing fused ring systems are of paramount importance due to their prevalence in biologically active natural products and synthetic drugs. This compound has emerged as a uniquely versatile and powerful building block for the construction of such scaffolds. Its strategic placement of a nucleophilic amino group and a synthetically adaptable boronic acid moiety on a pyridine core provides a gateway to a diverse array of complex heterocyclic structures. This guide offers an in-depth exploration of the synthetic utility of this compound, providing not just protocols, but the underlying chemical logic to empower researchers in their quest for new therapeutic agents.

The Dual Functionality of this compound: A Synthon for Complexity

The synthetic power of this compound lies in its inherent bifunctionality. The 2-amino group serves as a potent nucleophile, poised for participation in cyclization and multicomponent reactions, while the boronic acid at the 6-position is a linchpin for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This duality allows for a modular and convergent approach to novel heterocyclic frameworks, where the core structure can be assembled and subsequently functionalized with a wide range of substituents.

Key Physicochemical Properties:

Core Synthetic Strategies: Building Fused Heterocyclic Systems

A primary application of this compound is in the synthesis of fused pyrimidine derivatives, particularly the medicinally relevant pyrido[1,2-a]pyrimidine scaffold.[3][4] This is achieved through the inherent reactivity of the 2-aminopyridine moiety.

Synthesis of Pyrido[1,2-a]pyrimidin-4-ones: A Gateway to Bioactive Scaffolds

The condensation of 2-aminopyridines with β-ketoesters or related 1,3-dicarbonyl compounds is a well-established and robust method for the synthesis of pyrido[1,2-a]pyrimidin-4-ones.[4][5] This reaction proceeds through a tandem sequence of condensation and cyclization, driven by the nucleophilicity of the endocyclic and exocyclic nitrogen atoms of the 2-aminopyridine.

Reaction Mechanism: The reaction is typically catalyzed by acid or proceeds under thermal conditions. The initial step involves the formation of an enamine intermediate from the reaction of the 2-amino group with one of the carbonyl groups of the β-dicarbonyl compound. This is followed by an intramolecular cyclization, where the pyridine ring nitrogen attacks the second carbonyl group, leading to a dehydrative aromatization to furnish the fused bicyclic system.

Experimental Protocol: Synthesis of a Generic 6-Aryl-pyrido[1,2-a]pyrimidin-4-one

This protocol is a generalized procedure based on established methods for the synthesis of pyrido[1,2-a]pyrimidin-4-ones from 2-aminopyridines.

Materials:

-

(6-Arylpyridin-2-yl)amine (synthesized via Suzuki-Miyaura coupling of this compound and an aryl halide)

-

Ethyl acetoacetate (or other desired β-ketoester)

-

Polyphosphoric acid (PPA) or Dowex-50W resin

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

Procedure:

-

A mixture of (6-Arylpyridin-2-yl)amine (1.0 eq) and ethyl acetoacetate (1.2 eq) in a suitable solvent such as ethanol is heated to reflux for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then treated with a cyclizing agent such as polyphosphoric acid or Dowex-50W resin and heated at 120-150 °C for 2-4 hours.

-

After cooling to room temperature, the reaction mixture is carefully quenched with ice-water and neutralized with a saturated solution of sodium bicarbonate.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Data Presentation: Representative Yields for Pyrido[1,2-a]pyrimidin-4-one Synthesis

| 2-Aminopyridine Derivative | β-Dicarbonyl Compound | Cyclizing Agent | Yield (%) | Reference |

| 2-Aminopyridine | Ethyl acetoacetate | PPA | 75-85 | [4] |

| Substituted 2-Aminopyridines | Various β-ketoesters | Dowex-50W | 60-90 | [5] |

The Power of Tandem Reactions: Domino Suzuki-Miyaura Coupling and Cyclization

A highly efficient and elegant strategy for the synthesis of functionalized heterocyclic compounds involves a domino or tandem sequence where a Suzuki-Miyaura cross-coupling is immediately followed by an intramolecular cyclization. This approach, which has been successfully applied to aminopyridine boronic acid esters, allows for the rapid construction of complex molecular architectures in a single pot.[6]

Conceptual Workflow:

Caption: Domino Suzuki-Miyaura coupling and cyclization workflow.

This one-pot, multicomponent approach is highly attractive for the construction of compound libraries for high-throughput screening in drug discovery. The boronic acid functionality of the starting material is remarkably stable under the conditions required for the initial cyclization, allowing for a subsequent clean Suzuki-Miyaura coupling.[6]

Experimental Protocol: One-Pot Synthesis of a 6-Aryl-pyrido[1,2-a]pyrimidin-4-one

This protocol is adapted from a similar microwave-assisted, one-pot cyclization/Suzuki coupling procedure.[6]

Materials:

-

This compound pinacol ester

-

β-Ketoester (e.g., ethyl benzoylacetate)

-

Aryl halide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Lewis acid (for cyclization, e.g., MgCl₂)

-

Solvent (e.g., Dioxane/Water)

-

Microwave reactor

Procedure:

-

To a microwave vial, add this compound pinacol ester (1.0 eq), the β-ketoester (1.1 eq), the aryl halide (1.2 eq), the palladium catalyst (0.05 eq), the base (2.0 eq), and the Lewis acid (1.0 eq).

-

Add the solvent system (e.g., 3:1 Dioxane/Water).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 30-60 minutes).

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Mechanistic Considerations and Causality in Experimental Design

The success of these synthetic strategies hinges on a clear understanding of the underlying reaction mechanisms and the judicious choice of experimental parameters.

Suzuki-Miyaura Coupling: The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions such as protodeboronation.[7] For electron-rich aminopyridine boronic acids, a less electron-donating phosphine ligand may be beneficial to facilitate reductive elimination. The base not only activates the boronic acid but also influences the catalyst's activity.

Cyclization Reactions: The efficiency of the cyclization step is dependent on the nature of the 1,3-dicarbonyl compound and the cyclizing agent. The use of a Lewis acid can promote the initial condensation and subsequent cyclization by activating the carbonyl groups.[6] Microwave irradiation can significantly accelerate the reaction rates, often leading to cleaner products and higher yields in shorter reaction times.[6]

Visualization of the Catalytic Cycle for Suzuki-Miyaura Coupling:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Future Directions and Emerging Applications

The synthetic methodologies outlined in this guide provide a robust foundation for the creation of a vast array of novel heterocyclic compounds. The future of this field lies in the exploration of more complex multicomponent reactions, the development of stereoselective transformations, and the application of these novel scaffolds in the discovery of new therapeutic agents. The unique electronic properties of the aminopyridine core, coupled with the versatility of the boronic acid handle, ensure that this compound will remain a valuable and highly sought-after building block for the foreseeable future.

References

-

Kumar, G. S., Dev, G. J., Kumar, N. R., Swaroop, D. K., Chandra, Y. P., Kumar, C. G., & Narsaiah, B. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin, 63(8), 584–590. [Link]

-

Sawyer, J. R. H., & Wibberley, D. G. (1973). Pyrido[1,2-a]pyrimidinium salts. Part I. Synthesis from 2-aminopyridines and interconversion with 2-(2-acylvinylamino)pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1138-1143. [Link]

-

Mane, U. R., et al. (2014). Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 294-297. [Link]

-

Mane, U. R., et al. (2014). Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. PubMed. [Link]

-

Dimauro, E. F., & Kennedy, J. M. (2007). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. The Journal of Organic Chemistry, 72(3), 1013–1016. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki–Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3717–3727. [Link]

-

Kumar, G. S., et al. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. PubMed. [Link]

-

Levin, J. I. (2012). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Organic Process Research & Development, 16(7), 1269-1273. [Link]

-

Nuree, Y., & Ray, J. K. (2017). Domino Suzuki-Miyaura cross-coupling and oxidative condensation reaction: an approach towards synthesis of phenanthridine and its analogues. ChemRxiv. [Link]

-

da Silva, A. C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(15), 3369. [Link]

-

Al-Warhi, T., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(21), 7291. [Link]

-

Bouillon, A., et al. (2003). Synthesis of novel halopyridinylboronic acids and esters. Part 4: Halopyridin-2-yl-boronic acids and esters are stable, crystalline partners for classical Suzuki cross-coupling. Tetrahedron, 59(50), 10043-10049. [Link]

-

Thomas, S. P., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(6), 1166–1179. [Link]

-

Reddit. (2023). Pyrimidin-2-ylboronic acid synthesis. r/Chempros. [Link]

-

Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019–1024. [Link]

-

Hosseini-Zare, M. S., et al. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Advances, 10(52), 31257-31268. [Link]

-

D’Souza, D. M., & Müller, T. J. J. (2007). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Synthesis, 2007(11), 1689-1708. [Link]

-

Clapham, K. M., et al. (2007). New Pyrimidylboronic Acids and Functionalized Heteroarylpyrimidines by Suzuki Cross-Coupling Reactions. Synthesis, 2007(11), 1678-1688. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrido[1,2-a]pyrimidinium salts. Part I. Synthesis from 2-aminopyridines and interconversion with 2-(2-acylvinylamino)pyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation and Transformations of Acetophenone-Derived Enamino Ketones, BF2-β-Ketoiminates, and BF2-β-Diketonates [mdpi.com]

Methodological & Application

Introduction: The Strategic Importance of 2,6-Disubstituted Pyridines

An Application Guide to Suzuki-Miyaura Coupling of (6-Aminopyridin-2-yl)boronic acid

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] Its impact is particularly profound in medicinal chemistry and drug development, where the construction of biaryl and heteroaryl-aryl scaffolds is a cornerstone of molecular design.[3][4] Within this context, molecules containing a 2,6-disubstituted pyridine core are of exceptional interest due to their prevalence in biologically active compounds and approved pharmaceuticals.

This compound is a critical building block for accessing this privileged chemical space. However, its use in Suzuki-Miyaura coupling is not without significant challenges. The presence of two Lewis basic nitrogen atoms—one on the pyridine ring and one in the amino substituent—can lead to catalyst inhibition or deactivation.[4][5] Furthermore, like many electron-rich heteroaryl boronic acids, it is susceptible to competitive protodeboronation, a decomposition pathway that cleaves the crucial C-B bond.[2][3][6]

This guide provides a detailed exploration of the mechanistic principles, optimized protocols, and troubleshooting strategies necessary to successfully employ this compound in Suzuki-Miyaura cross-coupling reactions. By understanding the causality behind experimental choices, researchers can navigate the inherent challenges and reliably synthesize complex molecular targets.

Mechanistic Considerations: Why Every Choice Matters

The success of a Suzuki-Miyaura coupling, especially with a challenging substrate, hinges on facilitating the desired catalytic cycle while suppressing off-cycle processes. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] For aminopyridine substrates, each step requires careful consideration.

The Catalyst System: Overcoming Inhibition

-

Causality: The lone pair electrons on the pyridine and amino nitrogens can coordinate strongly to the palladium center, effectively "poisoning" the catalyst and halting the cycle.[5][7] The key to preventing this is to use a ligand that is both bulky and electron-donating.

-

Expert Choice: Bulky biarylphosphine ligands, such as SPhos, XPhos, and RuPhos , are the gold standard.[8] Their steric bulk creates a protective pocket around the palladium atom, hindering the approach of the inhibiting nitrogen atoms. Simultaneously, their strong electron-donating ability increases the electron density on the palladium, which facilitates the often rate-limiting oxidative addition step, especially when using less reactive aryl chlorides.[9][10] N-heterocyclic carbene (NHC) ligands also serve this purpose effectively due to their strong σ-donating properties.[8]

The Base: Activating the Boronic Acid

-

Causality: Transmetalation does not occur with the neutral boronic acid. A base is required to activate it, forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which readily transfers its organic group to the palladium center.[11][12]

-

Expert Choice: The choice of base is a delicate balance. A base that is too strong can promote undesired side reactions. For aminopyridine substrates, moderately strong inorganic bases like potassium phosphate (K₃PO₄ ) or potassium carbonate (K₂CO₃ ) are highly effective.[13][14] They are strong enough to form the active boronate species but are generally not harsh enough to degrade sensitive functional groups. The use of aqueous solvent mixtures can aid in the solubilization of these bases.

The Solvent: Managing Solubility and Side Reactions

-

Causality: The solvent must solubilize the reagents and catalyst while being compatible with the reaction conditions. For heteroaromatic substrates prone to protodeboronation, the choice of solvent system is critical.

-

Expert Choice: Aprotic polar solvents such as 1,4-dioxane, THF, or toluene , often with a small amount of water (e.g., 10:1 ratio), are commonly used.[8][15] The water helps dissolve the inorganic base and facilitates boronate formation. However, for extremely labile boronic acids, completely anhydrous conditions may be necessary to suppress protodeboronation.[3]

The Challenge of Protodeboronation

This side reaction, where a proton source replaces the boronic acid group, is a primary cause of yield loss. The electron-rich nature of the (6-aminopyridin-2-yl) ring makes the C-B bond particularly susceptible to cleavage. The strategy to overcome this is kinetic: the rate of the desired Suzuki coupling must be significantly faster than the rate of protodeboronation. This is achieved by using a highly active catalyst system (as described above) that rapidly consumes the boronic acid in the productive catalytic cycle.[16]

Optimized Reaction Conditions: A Comparative Overview

The optimal conditions for coupling this compound will depend on the specific coupling partner (aryl halide or triflate). The following table summarizes proven conditions for similar challenging nitrogen-containing heteroaryl substrates, providing a strong starting point for optimization.

| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Chloro-3-aminopyridine | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2.0) | 1,4-Dioxane | 80-100 | Good | [5] |

| 2 | 3-Amino-2-chloropyridine | Pd(OAc)₂ | Buchwald Ligand | K₃PO₄ | THF | RT | 99 | [4] |

| 3 | Heteroaryl Bromide | Pd₂(dba)₃ (1.0) | Phosphine Oxide (3.0) | KF (3.0) | 1,4-Dioxane | 110 | 63-82 | [6] |

| 4 | Aryl Chloride | Pd(OAc)₂ | JohnPhos | KF (3.0) | THF | RT | Good | [17] |

| 5 | 9-Benzyl-6-chloropurine | Pd(PPh₃)₄ (2.5) | - | K₂CO₃ (1.25) | Toluene | 100 | Good | [14] |

Detailed Experimental Protocol

This protocol provides a robust, general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials and Reagents

-

Aryl halide (or triflate) (1.0 equiv)

-

This compound (1.2–1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Bulky phosphine ligand (e.g., SPhos, 2-4 mol%)

-

Base (e.g., K₃PO₄, 2.0–3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane or Toluene/H₂O mixture)

-

Standard laboratory glassware (oven-dried)

-

Inert gas supply (Argon or Nitrogen)

-

Magnetic stirrer and heating mantle

Experimental Workflow Diagram

Step-by-Step Methodology

-

Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), K₃PO₄ (2.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), and the phosphine ligand (e.g., SPhos, 2 mol%).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5-10 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle two more times to ensure all oxygen is removed.

-

Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M) via syringe. If an aqueous mixture is used, add the degassed organic solvent first, followed by the degassed water.

-

Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting aryl halide is consumed.

-

Workup: Once complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2,6-disubstituted pyridine product.

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst system. 2. Catalyst inhibition. 3. Insufficient temperature. | 1. Screen a different bulky ligand (e.g., XPhos, RuPhos).[8] 2. Increase catalyst/ligand loading (e.g., to 3-5 mol%). 3. Ensure rigorously inert and anhydrous conditions. |

| Significant Protodeboronation | 1. Reaction is too slow. 2. Presence of protic impurities. 3. Base is too harsh or wet. | 1. Use a more active precatalyst (e.g., a G3 or G4 palladacycle). 2. Use freshly dried, degassed solvents. 3. Consider using anhydrous KF as the base.[6] |

| Homocoupling of Boronic Acid | 1. Oxygen contamination. 2. Incomplete reduction of Pd(II) precatalyst. | 1. Ensure the solvent is thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.[18] 2. Use a Pd(0) source like Pd₂(dba)₃ directly. |

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly valuable transformation that requires a nuanced understanding of its potential pitfalls. Success is predicated on a kinetically efficient process that outpaces catalyst inhibition and substrate decomposition. By employing highly active catalyst systems built on bulky, electron-rich phosphine ligands, carefully selecting a moderate base, and maintaining rigorous control over the reaction atmosphere, researchers can reliably access complex and medicinally relevant 2,6-disubstituted pyridine derivatives. This guide serves as a foundational resource for developing robust and scalable protocols for this challenging yet essential reaction.

References